N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine
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Overview
Description
N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound that features a morpholine ring, a triazine ring, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.
Synthesis of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Coupling Reactions: The final step involves coupling the morpholine and triazine rings with phenyl groups using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and triazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: A compound with a similar morpholine ring structure.
N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine: Another compound with a morpholine ring and phenyl groups.
Uniqueness
N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAMINE is unique due to its combination of a morpholine ring, a triazine ring, and two phenyl groups, which confer specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C21H25N7O |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-N-(2-morpholin-4-ylethyl)-2-N,4-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H25N7O/c1-3-7-17(8-4-1)23-20-25-19(22-11-12-28-13-15-29-16-14-28)26-21(27-20)24-18-9-5-2-6-10-18/h1-10H,11-16H2,(H3,22,23,24,25,26,27) |
InChI Key |
ZHTRWWCLHQXSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
solubility |
36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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